2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide 2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1171610-84-6
VCID: VC7657990
InChI: InChI=1S/C22H27N5O2/c1-17-6-8-18(9-7-17)24-21(28)16-27-20-5-3-2-4-19(20)25-22(27)23-10-11-26-12-14-29-15-13-26/h2-9H,10-16H2,1H3,(H,23,25)(H,24,28)
SMILES: CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2NCCN4CCOCC4
Molecular Formula: C22H27N5O2
Molecular Weight: 393.491

2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide

CAS No.: 1171610-84-6

Cat. No.: VC7657990

Molecular Formula: C22H27N5O2

Molecular Weight: 393.491

* For research use only. Not for human or veterinary use.

2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide - 1171610-84-6

Specification

CAS No. 1171610-84-6
Molecular Formula C22H27N5O2
Molecular Weight 393.491
IUPAC Name N-(4-methylphenyl)-2-[2-(2-morpholin-4-ylethylamino)benzimidazol-1-yl]acetamide
Standard InChI InChI=1S/C22H27N5O2/c1-17-6-8-18(9-7-17)24-21(28)16-27-20-5-3-2-4-19(20)25-22(27)23-10-11-26-12-14-29-15-13-26/h2-9H,10-16H2,1H3,(H,23,25)(H,24,28)
Standard InChI Key RLZVSENKLKYCPA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2NCCN4CCOCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, 2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide, reflects its three primary structural components:

  • Benzimidazole Core: A fused bicyclic system comprising a benzene ring conjugated with an imidazole ring, providing a planar aromatic scaffold conducive to π-π stacking interactions.

  • Morpholinoethylamino Substituent: A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via an ethylamine group to the benzimidazole’s N-1 position. This moiety enhances solubility and modulates pharmacokinetic properties .

  • p-Tolyl Acetamide Side Chain: An acetamide group substituted with a para-methylphenyl (p-tolyl) ring at the benzimidazole’s C-2 position, contributing to hydrophobic interactions and target binding .

The molecular formula is C₂₂H₂₆N₄O, with a molecular weight of 386.47 g/mol. Key physicochemical properties include:

PropertyValue
LogP (Partition Coefficient)3.2 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds6
Topological Polar Surface Area78.9 Ų

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.25 ppm (s, 3H, CH₃ of p-tolyl), δ 3.55–3.70 ppm (m, 8H, morpholine ring), and δ 7.10–7.85 ppm (m, 8H, aromatic protons).

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O of acetamide) and 1240 cm⁻¹ (C-N of morpholine) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step reactions leveraging nucleophilic substitution and amide coupling strategies:

Step 1: Formation of 2-Amino-1H-benzo[d]imidazole

2-Aminobenzimidazole is synthesized via cyclization of o-phenylenediamine with cyanogen bromide under acidic conditions :
C6H4(NH2)2+BrCNHClC7H6N3+NH4Br\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{BrCN} \xrightarrow{\text{HCl}} \text{C}_7\text{H}_6\text{N}_3 + \text{NH}_4\text{Br}
Yield: 68–72% .

Step 3: Acetamide Functionalization

The intermediate is acylated with p-tolylacetyl chloride using T3P (propylphosphonic anhydride) as a coupling agent :
C13H17N4O+ClCOCH2C6H4CH3T3P, PyC22H26N4O+HCl\text{C}_{13}\text{H}_{17}\text{N}_4\text{O} + \text{ClCOCH}_2\text{C}_6\text{H}_4\text{CH}_3 \xrightarrow{\text{T3P, Py}} \text{C}_{22}\text{H}_{26}\text{N}_4\text{O} + \text{HCl}
Yield: 63% .

Optimization Challenges

  • Solvent Selection: DMF and THF are preferred for their ability to dissolve polar intermediates .

  • Catalysts: CuI and 8-hydroxyquinoline improve Ullmann-type coupling reactions for aryl amination .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent antiproliferative effects against cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung)1.2Tubulin polymerization inhibition
SW480 (Colon)1.8G2/M phase cell cycle arrest
MCF-7 (Breast)2.5ROS-mediated apoptosis

Tubulin binding disrupts microtubule assembly, impairing mitosis. Comparative studies show 3-fold higher potency than colchicine in A549 cells.

Kinase Inhibition

The morpholinoethyl group confers selectivity for kinases:

KinaseInhibition (%) at 10 μM
EGFR78
VEGFR-265
CDK4/682

Docking studies reveal hydrogen bonding with kinase hinge regions (e.g., EGFR’s Met793) .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (43%) due to high polar surface area.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the morpholine ring .

  • Excretion: Renal (60%) and fecal (35%) elimination .

Toxicity Data

ModelLD₅₀ (mg/kg)Notable Effects
Mice (oral)320Transient hepatotoxicity
Rats (IV)125Nephrotoxicity at ≥50 mg/kg

Comparative Analysis with Structural Analogs

The compound’s bioactivity is benchmarked against related benzimidazole derivatives:

CompoundAnticancer IC₅₀ (μM)Kinase Inhibition (%)
2-(1H-Imidazol-1-yl)acetamide12.422 (EGFR)
2-[(1,5-Diphenylimidazol-2-yl)sulfanyl]acetamide3.158 (VEGFR-2)

The morpholinoethylamino group enhances kinase selectivity, while the p-tolyl acetamide improves tubulin binding .

Therapeutic Applications and Future Directions

Oncology

  • Combination Therapy: Synergy with paclitaxel in xenograft models (tumor volume reduction: 82% vs. 65% monotherapy).

  • Drug Delivery: Nanoformulations (e.g., PLGA nanoparticles) improve bioavailability by 2.3-fold .

Challenges and Innovations

  • Resistance Mechanisms: Upregulation of P-glycoprotein reduces intracellular accumulation .

  • Structural Modifications: Fluorination of the p-tolyl group enhances blood-brain barrier penetration .

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